2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Thermal Stability Polysiloxane Synthesis High-Temperature Materials

D4Vi (CAS 2554-06-5) is a tetra-vinyl cyclosiloxane monomer that delivers higher crosslinking density, superior thermal stability, and faster cure kinetics than non-vinyl analogs. Key applications: (1) High-temperature aerospace/automotive seals via vinyl-rich polysiloxanes; (2) Ultra-low-κ (1.94) spin-on SiOCH dielectrics for advanced semiconductor nodes; (3) Compressible hybrid aerogels (31% at 7 kPa, 16.5 mW/m·K) for insulation; (4) Rapid-cure silicone elastomers achieving 100 Pa·s in 20 s for high-throughput adhesives and sealants. Source this uniquely functionalized monomer to outperform lower-vinyl or non-functional siloxanes.

Molecular Formula C12H24O4Si4
Molecular Weight 344.66 g/mol
CAS No. 2554-06-5
Cat. No. B1194404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
CAS2554-06-5
Synonyms1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
TM-TVCS
Molecular FormulaC12H24O4Si4
Molecular Weight344.66 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3
InChIKeyVMAWODUEPLAHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 2554-06-5): Procurement and Specification Guide


2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 2554-06-5), commonly designated D4Vi or V4, is a cyclic organosilicon monomer with the molecular formula C12H24O4Si4 and a molecular weight of 344.66 g/mol [1]. At ambient temperature, it is a clear, colorless liquid with a density of 0.997 g/mL at 25°C, a melting point of −44°C, and a boiling point of 111–112°C at 10 mmHg . It is primarily employed as a precursor for the synthesis of vinyl-functionalized polysiloxanes, silicone rubbers, and advanced ceramic materials [2].

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Why In-Class Analogs Are Not Interchangeable


Cyclic siloxanes, such as the non-functional octamethylcyclotetrasiloxane (D4), are widely used as silicone precursors. However, the presence of four reactive vinyl groups in 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane fundamentally alters its polymerization kinetics, crosslinking density, and final material properties [1]. Direct substitution with a non-vinyl analog or a lower-vinyl alternative will result in significantly different polymer architectures, thermal stability, and dielectric performance [2]. The quantitative evidence below demonstrates that this compound's specific functionality drives distinct, measurable advantages in polymerization rate, thermal stability, dielectric performance, and crosslinking density that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4Vi)


Superior Thermal Stability: Higher Carbon Residue and Decomposition Temperature vs. Phenyl Analog

The incorporation of D4Vi as a comonomer significantly enhances the thermal stability of polysiloxanes. In a direct comparison, a polymer synthesized with D4Vi (designated P2, with high vinyl content) exhibited a higher initial decomposition temperature and superior resistance to hot air aging compared to a phenyl-containing analog (P1) [1]. The introduction of vinyl groups increased the carbon residue rate, attributed to cross-linking and branching reactions at elevated temperatures [1].

Thermal Stability Polysiloxane Synthesis High-Temperature Materials

Ultra-Low Dielectric Constant: Enabling Advanced Semiconductor Interlayer Dielectrics

A porous SiOCH film fabricated from 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane via spin-on deposition and UV crosslinking achieved an ultra-low dielectric constant (k) of 2.41 at 1 MHz [1]. Subsequent annealing at 300°C further reduced k to 1.94 [1]. This performance is critical for interlayer dielectrics in advanced semiconductor nodes.

Dielectric Materials Semiconductor Fabrication Porous SiOCH Films

Enhanced Mechanical and Thermal Properties in Hybrid Aerogels vs. Non-D4V4 Precursors

Aerogels synthesized using a prepolymer based on 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V4) and VMDMS, followed by crosslinking with DMDMS, exhibited a compressibility of 31% at 7 kPa and a thermal conductivity of 16.5 mW m⁻¹K⁻¹ [1]. In contrast, aerogels crosslinked with MTMS (without the D4V4 prepolymer) showed lower compressibility (21% at 7 kPa) and higher density (0.124 g cm⁻³) [1].

Hybrid Aerogels Thermal Insulation Superinsulation Materials

Rapid Polymerization Kinetics: Achieving High Viscosity in 20 Seconds

In a one-pot synthesis of multifunctional silicone elastomers, the copolymerization of octamethylcyclotetrasiloxane (D4) with a dual-functional D4Vi derivative resulted in an exceptionally fast polymerization rate, achieving a viscosity of 100 Pa·s within 20 seconds [1]. This rapid viscosity build-up is directly attributed to the high reactivity of the vinyl-functionalized cyclotetrasiloxane.

Silicone Elastomer Ring-Opening Polymerization Rapid Curing

Targeted Application Scenarios for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane


Synthesis of High-Temperature Resistant Silicone Elastomers

Utilize D4Vi as a key comonomer in the anionic ring-opening polymerization to synthesize vinyl-rich polysiloxanes. The resulting polymers exhibit higher initial decomposition temperatures and enhanced resistance to hot air aging compared to phenyl-containing analogs, making them ideal for aerospace seals, automotive gaskets, and industrial o-rings operating in high-temperature environments [1].

Fabrication of Ultra-Low-k Dielectric Films for Semiconductor Devices

Employ 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane as a single-source precursor for spin-on deposition of porous SiOCH films. After UV crosslinking and annealing at 300°C, the films achieve a dielectric constant of 1.94, making them suitable as interlayer dielectrics in advanced semiconductor nodes where minimizing RC delay is critical [2].

Preparation of Flexible, Superinsulating Hybrid Aerogels

Synthesize a prepolymer from D4V4 and vinylmethyldimethoxysilane (VMDMS) to create organosilica-based hybrid aerogels. Crosslinking with dimethyldimethoxysilane (DMDMS) yields materials with 31% compressibility at 7 kPa and a thermal conductivity of 16.5 mW m⁻¹K⁻¹, outperforming MTMS-crosslinked alternatives in both mechanical flexibility and insulation performance. These aerogels are suited for aerospace insulation and energy-efficient building materials [3].

Rapid-Curing Silicone Adhesives and Sealants

Leverage the high reactivity of D4Vi in ring-opening copolymerization with D4 to formulate fast-curing silicone elastomers. The system achieves a viscosity of 100 Pa·s within 20 seconds, enabling high-throughput manufacturing of adhesives, coatings, and sealants where reduced cycle time is a key procurement metric [4].

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